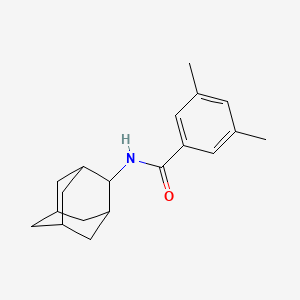

N-2-adamantyl-3,5-dimethylbenzamide

Description

The exact mass of the compound this compound is 283.193614421 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-adamantyl)-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-11-3-12(2)5-17(4-11)19(21)20-18-15-7-13-6-14(9-15)10-16(18)8-13/h3-5,13-16,18H,6-10H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQBATKONDIUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-2-adamantyl-3,5-dimethylbenzamide

This technical guide provides a comprehensive overview of a feasible synthetic pathway for N-2-adamantyl-3,5-dimethylbenzamide, tailored for researchers, scientists, and professionals in drug development. The document outlines a primary two-step synthetic route, commencing with the preparation of 3,5-dimethylbenzoyl chloride, followed by its reaction with 2-aminoadamantane. An alternative one-pot synthesis is also discussed.

Core Synthesis Pathway

The principal synthesis strategy involves a classic acid chloride-amine coupling reaction, a robust and widely utilized method for amide bond formation. The pathway is comprised of two key stages:

-

Synthesis of 3,5-dimethylbenzoyl chloride: 3,5-dimethylbenzoic acid is converted to its more reactive acid chloride derivative using thionyl chloride.

-

Amide Formation: The synthesized 3,5-dimethylbenzoyl chloride is then reacted with 2-aminoadamantane to yield the target molecule, this compound.

The adamantane moiety is a significant pharmacophore in medicinal chemistry, known to impart favorable properties such as lipophilicity and metabolic stability to drug candidates.[1] Derivatives of adamantane have shown a range of biological activities, including antiviral and antimicrobial effects.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Physicochemical Properties of Key Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,5-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 166-169 | 276 |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 76 |

| 3,5-Dimethylbenzoyl chloride | C₉H₉ClO | 168.62 | N/A | 103-104 (at 15 mmHg) |

| 2-Aminoadamantane | C₁₀H₁₇N | 151.25 | 206-208 | N/A |

| This compound | C₁₉H₂₅NO | 283.41 | N/A | N/A |

Table 2: Expected Reaction Yields

| Reaction Step | Product | Typical Yield (%) |

| Synthesis of 3,5-dimethylbenzoyl chloride | 3,5-dimethylbenzoyl chloride | >98[5][6] |

| Amide formation | This compound | 70-90[7] |

Experimental Protocols

Step 1: Synthesis of 3,5-dimethylbenzoyl chloride

This protocol is adapted from established methods for the conversion of carboxylic acids to acyl chlorides.[5][6][8]

Materials:

-

3,5-dimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylbenzoic acid and toluene.

-

Stir the mixture at room temperature to form a suspension.

-

Slowly add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents) to the suspension at room temperature. The addition can be done dropwise.

-

After the addition is complete, heat the reaction mixture to reflux (around 80°C) and maintain for 2-3 hours.[5][6] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

-

The crude 3,5-dimethylbenzoyl chloride is then purified by vacuum distillation to yield a colorless to pale yellow liquid.[8]

Step 2: Synthesis of this compound

This procedure follows the general principles of the Schotten-Baumann reaction for amide synthesis.[9][]

Materials:

-

3,5-dimethylbenzoyl chloride (from Step 1)

-

2-aminoadamantane

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or pyridine

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-aminoadamantane in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a slight excess (approximately 1.1 to 1.2 molar equivalents) of a non-nucleophilic base, such as triethylamine, to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Dissolve 3,5-dimethylbenzoyl chloride in anhydrous DCM and add it to the dropping funnel.

-

Add the 3,5-dimethylbenzoyl chloride solution dropwise to the stirred amine solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-16 hours.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Alternative Synthesis Pathway: One-Pot Amide Coupling

An alternative approach involves the direct coupling of 3,5-dimethylbenzoic acid with 2-aminoadamantane using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][11] This method avoids the isolation of the acyl chloride intermediate.

Brief Protocol:

-

Dissolve 3,5-dimethylbenzoic acid in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add the coupling agent (e.g., EDC, ~1.2 equivalents) and an activator (e.g., HOBt, ~1.2 equivalents).

-

Add 2-aminoadamantane to the mixture.

-

Add a non-nucleophilic base (e.g., DIPEA, ~2-3 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Work-up and purification would be similar to the acid chloride method, with specific modifications to remove the urea byproduct from the coupling agent.

Visualizations

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the amide formation step.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Industrial production method of 3, 5-Dimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction - Google Patents [patents.google.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Amide Synthesis [fishersci.it]

- 11. Amide Synthesis [fishersci.co.uk]

An In-depth Technical Guide on the Physicochemical Properties of N-Adamantyl-Benzamide Derivatives

Introduction

Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure. The incorporation of an adamantyl moiety into a molecule can enhance its therapeutic potential by improving its pharmacokinetic and pharmacodynamic properties.[1][2] Benzamides, on the other hand, are a well-established class of compounds with a wide range of biological activities.[3] The combination of these two pharmacophores in N-adamantyl-benzamide derivatives presents a promising avenue for the discovery of novel therapeutic agents. This guide provides a summary of the known physicochemical properties, synthetic methodologies, and potential biological relevance of this class of compounds, with a focus on data extrapolated from close analogs of N-2-adamantyl-3,5-dimethylbenzamide.

Physicochemical Properties

The physicochemical properties of N-adamantyl-benzamide derivatives are crucial for understanding their behavior in biological systems. While specific data for this compound is unavailable, the properties of related compounds provide a reasonable estimation.

Table 1: Physicochemical Properties of N-(2-adamantyl)benzamide

| Property | Value | Reference |

| Molecular Formula | C17H21NO | [4] |

| Molecular Weight | 255.36 g/mol | [4] |

| Monoisotopic Mass | 255.16231 Da | [4] |

| Predicted XlogP | 3.6 | [4] |

Table 2: Physicochemical Properties of N,N-Dimethylbenzamide

| Property | Value | Reference |

| Molecular Formula | C9H11NO | [5] |

| Molecular Weight | 149.19 g/mol | |

| Melting Point | 43-45 °C | |

| Boiling Point | 132-133 °C at 15 mmHg | |

| Form | Solid |

The adamantyl group is known to significantly increase the lipophilicity of a molecule, which would be reflected in a higher XlogP value for this compound compared to N,N-dimethylbenzamide. The dimethyl substitution on the benzene ring would also contribute to a slight increase in lipophilicity and molecular weight.

Experimental Protocols

The synthesis of N-adamantyl-benzamides typically involves the coupling of an adamantylamine with a substituted benzoic acid or its corresponding acyl chloride. The following sections detail generalized experimental protocols based on the synthesis of related compounds.

1. Synthesis of N-(1-adamantylcarbamothioyl)benzamides

A common synthetic route involves the reaction of a substituted benzoic acid with a coupling agent, followed by the addition of 1-aminoadamantane.[6]

-

Materials: Substituted benzoic acid, 1,1'-carbonyldiimidazole (CDI), 1-aminoadamantane, acetonitrile (anhydrous).

-

Procedure:

-

A solution of the substituted benzoic acid (1 equivalent) in anhydrous acetonitrile is prepared.

-

1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) is added to the solution, and the mixture is stirred at room temperature for one hour.

-

1-aminoadamantane (1 equivalent) is then added, and the reaction mixture is stirred for an additional 24 hours at room temperature.

-

The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired N-(1-adamantylcarbamothioyl)benzamide.[6]

-

2. Characterization Methods

The synthesized compounds are typically characterized using a variety of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.[2][6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H bonds.[6]

-

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the compound.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound.[3]

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is unknown, adamantane-containing benzamides have been investigated for various therapeutic applications.

Adamantane derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of the adamantane moiety can enhance the lipophilicity of the parent molecule, potentially leading to improved cell membrane permeability and target engagement.[2]

One notable target for adamantyl-benzamide derivatives is the P2X7 receptor , an ATP-gated ion channel involved in inflammation and pain.[7][8] N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA) has been characterized as a potent P2X7 receptor antagonist.[7][8] Antagonism of the P2X7 receptor can modulate downstream signaling pathways, leading to anti-inflammatory and analgesic effects.

Below is a conceptual diagram illustrating a potential workflow for the synthesis and characterization of N-adamantyl-benzamide derivatives and a diagram representing the antagonistic action on the P2X7 receptor.

Caption: General workflow for the synthesis and characterization of N-adamantyl-benzamides.

Caption: Antagonistic effect of N-adamantyl-benzamide on the P2X7 receptor signaling pathway.

Conclusion

While direct experimental data on this compound remains elusive, the analysis of structurally related compounds provides a solid foundation for predicting its physicochemical properties and potential biological activities. The synthetic routes are generally straightforward, and the established characterization techniques are applicable. The potential for N-adamantyl-benzamides to act as modulators of targets such as the P2X7 receptor highlights their promise in the development of new therapeutics for inflammatory and pain-related disorders. Further research is warranted to synthesize and characterize this compound to fully elucidate its properties and therapeutic potential.

References

- 1. rustaveli.org.ge [rustaveli.org.ge]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - N-(2-adamantyl)benzamide (C17H21NO) [pubchemlite.lcsb.uni.lu]

- 5. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. One moment, please... [farmaciajournal.com]

- 7. Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure Determination of N-2-adamantyl-3,5-dimethylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific crystal structure of N-2-adamantyl-3,5-dimethylbenzamide has not been publicly deposited in crystallographic databases. This guide, therefore, provides a comprehensive overview of the methodologies that would be employed to determine its crystal structure, using data from structurally related compounds for illustrative purposes.

Introduction

This compound is a molecule of interest due to the combination of the rigid, lipophilic adamantyl cage and the substituted benzamide moiety. The adamantane group is a common pharmacophore known to influence the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability. The precise three-dimensional arrangement of atoms in the crystalline state is crucial for understanding its intermolecular interactions, predicting its behavior in biological systems, and for rational drug design. This document outlines the experimental procedures for determining the single-crystal X-ray structure of this compound.

Experimental Protocols

The determination of the crystal structure of a small organic molecule like this compound would typically involve the following key steps: synthesis and purification, crystallization, single-crystal X-ray diffraction data collection, and structure solution and refinement.

Synthesis and Purification

The synthesis of this compound would first be performed, likely through the reaction of 3,5-dimethylbenzoyl chloride with 2-aminoadamantane. The crude product would then be purified using techniques such as column chromatography or recrystallization to achieve a high purity suitable for single crystal growth.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. A variety of crystallization techniques would be systematically employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is left undisturbed in a loosely capped vial to allow the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation

The following tables present crystallographic data for a structurally related compound, N-(3,5-Dimethylphenyl)-2-methylbenzamide, to illustrate the typical format for data presentation.

Table 1: Crystal Data and Structure Refinement for a Related Compound

| Parameter | Value for N-(3,5-Dimethylphenyl)-2-methylbenzamide[1] |

| Empirical formula | C₁₆H₁₇NO |

| Formula weight | 239.31 |

| Temperature | 295 K |

| Wavelength | Mo Kα radiation |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.5174 (5) Å |

| b = 14.9616 (7) Å | |

| c = 8.9209 (4) Å | |

| β = 105.373 (4)° | |

| Volume | 1353.54 (11) ų |

| Z | 4 |

| Calculated density | 1.174 Mg/m³ |

| Absorption coefficient | 0.07 mm⁻¹ |

| Crystal size | 0.54 × 0.08 × 0.04 mm |

Table 2: Selected Bond Lengths and Angles for a Related Compound

| Bond/Angle | Length (Å) / Angle (°) for N-(3,5-Dimethylphenyl)-2-methylbenzamide[1] |

| C=O | Data not explicitly provided in abstract |

| N-C(amide) | Data not explicitly provided in abstract |

| Dihedral angle (amide plane - ring 1) | 41.8 (2)° |

| Dihedral angle (amide plane - ring 2) | 29.0 (2)° |

| Dihedral angle (ring 1 - ring 2) | 69.5 (1)° |

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

Caption: A flowchart illustrating the major steps involved in determining the crystal structure of a small molecule.

References

Elucidation of the Chemical Structure of N-2-Adamantyl-3,5-dimethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of N-2-adamantyl-3,5-dimethylbenzamide, a novel compound with potential applications in medicinal chemistry. Due to the absence of existing literature on this specific molecule, this guide outlines a plausible synthetic route, predicted spectroscopic data, and a discussion of its potential biological relevance based on the known properties of its constituent chemical moieties.

Proposed Synthesis

The synthesis of this compound can be achieved through a nucleophilic acyl substitution reaction. This involves the reaction of 2-aminoadamantane with 3,5-dimethylbenzoyl chloride. The lone pair of electrons on the nitrogen atom of 2-aminoadamantane acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dimethylbenzoyl chloride. This is a common and effective method for the formation of amide bonds.[1][2]

Experimental Protocol: Synthesis of this compound

-

Preparation of 3,5-Dimethylbenzoyl Chloride: 3,5-dimethylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like toluene.[3][4][5][6] The reaction mixture is typically heated to reflux to ensure complete conversion.[3][4][5][6] After the reaction, excess thionyl chloride and the solvent are removed under reduced pressure to yield crude 3,5-dimethylbenzoyl chloride, which can be purified by distillation.[3][4][5]

-

Amide Formation: 2-aminoadamantane is dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, along with a non-nucleophilic base like triethylamine or pyridine. The solution is cooled in an ice bath.

-

Reaction: A solution of 3,5-dimethylbenzoyl chloride in the same solvent is added dropwise to the cooled solution of 2-aminoadamantane with constant stirring. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water. The organic layer is separated, washed sequentially with dilute acid, dilute base, and brine, and then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The solvent is removed in vacuo to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Chemical Structure and Spectroscopic Data Elucidation

The chemical structure of this compound consists of a 2-adamantyl group linked via a nitrogen atom to the carbonyl group of a 3,5-dimethylbenzoyl moiety.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | m | 3H | Aromatic protons (benzoyl ring) |

| ~6.8 | s | 1H | Aromatic proton (benzoyl ring, between methyl groups) |

| ~4.0 - 3.8 | m | 1H | N-CH proton (adamantyl) |

| ~2.3 | s | 6H | Methyl protons (benzoyl ring) |

| ~2.2 - 1.5 | m | 14H | Adamantyl protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (amide) |

| ~138 | Aromatic C-CH₃ |

| ~135 | Aromatic C-H |

| ~133 | Aromatic C-H |

| ~124 | Aromatic C-H |

| ~55 | N-CH (adamantyl) |

| ~38 - 27 | Adamantyl carbons |

| ~21 | Methyl carbons |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2920, 2850 | Aliphatic C-H stretch (adamantyl) |

| ~1640 | C=O stretch (Amide I band)[7][8] |

| ~1550 | N-H bend (Amide II band)[7] |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| [M]+ | Molecular ion |

| [M - C₁₀H₁₅]+ | Loss of adamantyl group |

| 135 | Adamantyl cation[9][10][11] |

| 133 | 3,5-dimethylbenzoyl cation |

Potential Biological Activity and Significance

While the biological activity of this compound has not been reported, the presence of the adamantane and 3,5-dimethylbenzoyl moieties suggests potential pharmacological relevance.

-

Adamantane Derivatives: The adamantane cage is a well-known pharmacophore, prized for its lipophilic nature which can enhance drug-like properties such as oral bioavailability and metabolic stability.[12] Adamantane-containing compounds have shown a wide range of biological activities, including antiviral, and as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[12][13] A series of adamantyl amides have been investigated as 11β-HSD1 inhibitors.[13]

-

3,5-Dimethylphenyl Moiety: The 3,5-dimethylphenyl group is present in various biologically active molecules. For instance, 3,5-dimethylphenol has been studied in the context of xenobiotic metabolism.[14] The substitution pattern on the phenyl ring can significantly influence the pharmacological profile of a compound.

The combination of the bulky, lipophilic adamantane group with the substituted aromatic ring in this compound presents an interesting scaffold for drug discovery. It is plausible that this compound could exhibit inhibitory activity against various enzymes or receptors, and its pharmacokinetic properties may be favorable for in vivo applications. Further research is warranted to synthesize and evaluate the biological activities of this novel chemical entity.

Logical Relationship of Structural Features to Potential Activity:

Caption: Structure-activity relationship hypothesis.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Page loading... [wap.guidechem.com]

- 4. Industrial production method of 3, 5-Dimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction - Google Patents [patents.google.com]

- 6. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 9. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isomeric discrimination of synthetic cannabinoids by GC-EI-MS: 1-adamantyl and 2-adamantyl isomers of N-adamantyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]

Initial Biological Screening of N-2-adamantyl-3,5-dimethylbenzamide: A Technical Guide

Disclaimer: As of November 2025, publicly available data on the specific biological screening of N-2-adamantyl-3,5-dimethylbenzamide is limited. This guide is a representative framework based on the established screening methodologies for structurally related adamantane-benzamide derivatives and other adamantane-containing compounds. The experimental protocols, data, and pathways described herein are illustrative and intended to provide a technical template for the initial biological evaluation of this class of molecules.

Introduction

Adamantane derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties. The adamantyl moiety, a rigid and lipophilic cage-like hydrocarbon, is often incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles. Benzamides also represent a significant scaffold in drug discovery. This document outlines a representative initial biological screening cascade for this compound, a compound combining these two key pharmacophores. The primary objectives of this initial screening are to assess its cytotoxicity, identify potential biological targets, and elucidate its preliminary mechanism of action.

Preliminary Cytotoxicity Assessment

A crucial first step in the evaluation of any novel compound is to determine its cytotoxic profile across various cell lines. This helps to establish a therapeutic window and identify potential for non-specific toxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer) and a non-cancerous cell line (e.g., L929 - murine fibroblast) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells, including controls, is kept below 0.5%. Cells are treated with the compound dilutions and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The following table summarizes hypothetical IC50 values for this compound against a panel of cell lines.

| Cell Line | Cell Type | Representative IC50 (µM) |

| A549 | Human Lung Carcinoma | > 100 |

| HeLa | Human Cervical Cancer | > 100 |

| L929 | Murine Fibroblast | > 100 |

Note: These are hypothetical values. Actual experimental results would be required.

Target-Based Screening & Mechanism of Action

Based on the activities of structurally similar N-adamantyl benzamides, a plausible screening strategy would involve investigating targets associated with inflammation and neurotransmission.

3.1.1 Cannabinoid Receptor 2 (CB2R) and Fatty Acid Amide Hydrolase (FAAH) Pathway

N-(1-Adamantyl)benzamides have been identified as dual modulators of the CB2 receptor and FAAH, which are key components of the endocannabinoid system involved in regulating inflammation.[1][2] Activation of CB2R and inhibition of FAAH can lead to a synergistic anti-inflammatory effect.

3.1.2 Toll-Like Receptor 4 (TLR4) - NF-κB Signaling Pathway

Some adamantane derivatives have been shown to suppress inflammation by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[3] This pathway is a key regulator of the innate immune response and is often dysregulated in inflammatory diseases.

This assay determines the functional activity of the compound at the CB2 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

-

Cell Line: A stable cell line expressing the human CB2 receptor (e.g., CHO-K1 cells) is used.

-

Cell Seeding: Cells are plated in a 96-well plate and grown to confluence.

-

Assay Protocol:

-

Cells are washed with assay buffer.

-

Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are treated with forskolin (an adenylyl cyclase activator) along with varying concentrations of this compound or a known CB2R agonist (e.g., JWH-133) as a positive control.

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: The results are expressed as a percentage of the maximal response induced by the reference agonist. The EC50 (half-maximal effective concentration) is calculated from the dose-response curve.

This table presents hypothetical data from target-based assays.

| Assay | Target | Parameter | Representative Value |

| Radioligand Binding | CB2 Receptor | Ki (nM) | 150 |

| cAMP Functional Assay | CB2 Receptor | EC50 (nM) | 125 |

| Enzyme Inhibition | FAAH | IC50 (µM) | 5.2 |

Note: These are hypothetical values. Actual experimental results would be required.

Overall Experimental Workflow

The initial biological screening follows a logical progression from broad cytotoxicity testing to more specific target-based assays.

Conclusion

This technical guide provides a comprehensive, albeit representative, framework for the initial biological screening of this compound. The proposed workflow begins with essential cytotoxicity testing to ensure a viable safety profile. Subsequently, drawing from the established pharmacology of related adamantane-benzamides, it prioritizes the investigation of key anti-inflammatory targets such as the CB2 receptor and FAAH enzyme, as well as the TLR4-NF-κB signaling pathway. The successful execution of these assays would yield crucial data on the compound's potency, efficacy, and mechanism of action, thereby informing the decision to advance it to further lead optimization and preclinical development.

References

N-2-adamantyl-3,5-dimethylbenzamide: An Analysis of Predicted Physicochemical Properties

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific experimental data on the solubility and stability of N-2-adamantyl-3,5-dimethylbenzamide. This suggests that the compound may be a novel entity, has been studied in proprietary research not available in the public domain, or is not indexed under this specific nomenclature. In the absence of direct experimental values, this guide will provide a theoretical assessment of its likely physicochemical properties based on the well-established characteristics of its constituent chemical moieties: the adamantyl group and the N-substituted benzamide core.

Predicted Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The structure of this compound, featuring a bulky, lipophilic adamantyl group, is expected to dominate its solubility characteristics.

General Predictions:

-

Aqueous Solubility: The adamantane cage is exceptionally lipophilic, a property known to significantly decrease water solubility.[1][2][3][4] It is therefore anticipated that this compound will exhibit very low solubility in aqueous media , such as water and physiological buffers.

-

Organic Solvent Solubility: Conversely, the compound is predicted to be readily soluble in a range of non-polar and polar aprotic organic solvents . This is a common characteristic of adamantane-containing molecules.[1] Solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are likely to be effective in dissolving the compound. Solubility in polar protic solvents like ethanol and methanol is expected to be moderate.

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low | The highly lipophilic nature of the adamantyl group will limit interaction with polar water molecules.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the amide portion of the molecule. |

| Non-Polar Aprotic | Dichloromethane, THF | High | The lipophilic adamantyl and dimethylphenyl groups will readily interact with these solvents. |

| Polar Protic | Ethanol, Methanol | Moderate | The hydrogen bonding capability of the amide may allow for some interaction, but the large lipophilic portion will be a limiting factor. |

Predicted Stability Profile

The stability of a pharmaceutical compound is paramount, ensuring its integrity during storage and administration. The inherent chemical robustness of the adamantane and benzamide moieties suggests that this compound is likely a stable molecule under typical conditions.

General Predictions:

-

Thermal Stability: Adamantane itself is known for its high thermal and oxidative stability.[5] This property is often conferred to molecules containing this group. Therefore, this compound is expected to be thermally stable.

-

pH Stability: The amide bond is the most likely site of degradation. Under strongly acidic or basic conditions, hydrolysis of the amide bond can occur, yielding 3,5-dimethylbenzoic acid and 2-aminoadamantane. However, amides are generally stable at neutral pH. The steric hindrance provided by the bulky adamantyl group may also offer some protection against hydrolysis.

-

Metabolic Stability: The adamantyl group can influence the metabolic stability of a drug. While adamantane itself is relatively inert, its incorporation into a molecule can sometimes lead to hydroxylation at the bridgehead positions by cytochrome P450 enzymes.[6] However, adamantyl amides have been explored as metabolically stable inhibitors in drug discovery programs.[7]

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Pathway |

| Storage (Solid) | High | The molecule is expected to be stable as a solid at room temperature. |

| Aqueous Solution (Neutral pH) | Moderate to High | Amide hydrolysis is possible over extended periods. |

| Aqueous Solution (Acidic/Basic pH) | Low | Acid or base-catalyzed hydrolysis of the amide bond. |

| In Vitro (e.g., Liver Microsomes) | Moderate | Potential for oxidative metabolism on the adamantyl or phenyl ring.[6][7] |

Experimental Protocols for Determination of Solubility and Stability

To empirically determine the solubility and stability of this compound, the following standard experimental protocols would be employed.

Solubility Determination Workflow

A common method for determining thermodynamic solubility is the shake-flask method.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment Workflow (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

Caption: Workflow for a forced degradation stability study.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, a strong theoretical framework based on the known properties of its adamantane and benzamide components can be established. It is predicted to be a lipophilic and thermally stable compound with low aqueous solubility. The primary point of potential instability is the amide bond, which may be susceptible to hydrolysis under harsh pH conditions. The provided experimental workflows outline the standard procedures that would be necessary to definitively characterize the solubility and stability of this molecule. For researchers and drug development professionals, these predictions can guide initial formulation strategies and highlight potential challenges that may be encountered in the development of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-2-adamantyl-3,5-dimethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of N-2-adamantyl-3,5-dimethylbenzamide. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of its constituent moieties: the 2-adamantyl group and the 3,5-dimethylbenzoyl group. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra are provided to facilitate the empirical validation of these predictions. This guide is intended to serve as a valuable resource for researchers involved in the synthesis and characterization of adamantane-based compounds for potential drug development applications.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimations derived from the known spectroscopic characteristics of 2-aminoadamantane, 3,5-dimethylbenzoic acid, and general principles of spectroscopic interpretation for amide compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | br s | 1H | N-H (amide) |

| ~7.3 | s | 1H | Ar-H (position 4) |

| ~7.1 | s | 2H | Ar-H (positions 2, 6) |

| ~4.0 - 4.2 | m | 1H | CH-N (adamantyl C2) |

| ~2.3 | s | 6H | Ar-CH₃ |

| ~1.5 - 2.1 | m | 14H | Adamantyl CH, CH₂ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (amide) |

| ~138 | Ar-C (positions 3, 5) |

| ~135 | Ar-C (position 1) |

| ~132 | Ar-CH (position 4) |

| ~126 | Ar-CH (positions 2, 6) |

| ~53 | CH-N (adamantyl C2) |

| ~37 | Adamantyl CH |

| ~32 | Adamantyl CH₂ |

| ~27 | Adamantyl CH |

| ~21 | Ar-CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2920, ~2850 | Strong | Aliphatic C-H stretch (adamantyl) |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1550 | Medium | N-H bend (Amide II) |

| ~1460, ~1380 | Medium | CH₂/CH₃ bend |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 283 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | High | [C₉H₉O]⁺ (3,5-dimethylbenzoyl cation) |

| 135 | High | [C₁₀H₁₅]⁺ (adamantyl cation) |

| 105 | Moderate | [C₇H₅O]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

Ionization method: Electron Ionization (EI).

Table 5: Predicted UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~210 | High | π → π* transition (benzoyl) |

| ~275 | Low | n → π* transition (carbonyl) |

Solvent: Ethanol or Methanol.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments.

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

-

5 mm NMR tubes

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H spectrum with the following typical parameters:

-

Spectral width: -2 to 12 ppm

-

Number of scans: 16

-

Relaxation delay: 1 s

-

Pulse width: 90°

-

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or internal standard (TMS at 0 ppm).

-

Integrate the peaks and determine the multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C spectrum with the following typical parameters:

-

Spectral width: 0 to 200 ppm

-

Number of scans: 1024 or more (due to lower natural abundance of ¹³C)

-

Relaxation delay: 2 s

-

Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the amide and the aromatic and aliphatic moieties.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

KBr press or ATR accessory

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to support its structural elucidation.

Instrumentation:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Gas chromatograph (GC-MS) or direct insertion probe

Procedure (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Inject the sample solution into the GC.

-

Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the compound from any impurities.

-

-

MS Detection:

-

The eluent from the GC is introduced into the EI source of the mass spectrometer.

-

Acquire the mass spectrum over a mass range of m/z 50-500.

-

Typical EI source energy is 70 eV.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Record a baseline spectrum of the solvent-filled cuvette.

-

Record the absorbance spectrum of the sample solution from approximately 200 to 400 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Visualizations

Experimental Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic characterization.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been empirically validated. Researchers are encouraged to use the provided experimental protocols to obtain actual data for this compound.

Methodological & Application

Application Notes and Protocols for N-2-adamantyl-3,5-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, potential biological applications, and methodologies for the experimental evaluation of N-2-adamantyl-3,5-dimethylbenzamide. Given the novelty of this compound, the following protocols are based on established methodologies for analogous structures and serve as a foundational guide for research and development.

Chemical Synthesis

The synthesis of this compound can be achieved through a two-step process involving the activation of 3,5-dimethylbenzoic acid to its corresponding acyl chloride, followed by amidation with 2-aminoadamantane.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,5-dimethylbenzoyl chloride

-

To a solution of 3,5-dimethylbenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3,5-dimethylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 2-aminoadamantane hydrochloride (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM (15 mL/g of amine).

-

Cool the mixture to 0 °C.

-

Add a solution of 3,5-dimethylbenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the amine solution.

-

Allow the reaction to warm to room temperature and stir overnight.[1][2]

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis and biological evaluation of this compound.

Application in Cancer Research: Cytotoxicity Screening

Adamantane derivatives have shown promise as anticancer agents.[3] A primary step in evaluating the potential of this compound is to screen for its cytotoxic effects against cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[4]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity of this compound

| Cell Line | Compound | IC50 (µM) ± SD |

| HeLa | This compound | [Insert Value] |

| Doxorubicin (Positive Control) | [Insert Value] | |

| A549 | This compound | [Insert Value] |

| Doxorubicin (Positive Control) | [Insert Value] |

Elucidating the Mechanism of Action: Signaling Pathway Analysis

To understand how this compound exerts its cytotoxic effects, it is crucial to investigate its impact on key cellular signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. Western blotting is a standard technique for this purpose.[3][7]

Hypothetical Signaling Pathway: MAPK/ERK Pathway Modulation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Protocol: Western Blot Analysis

-

Cell Treatment and Lysis: Seed cells and treat with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total ERK, phosphorylated ERK (p-ERK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[7]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. A decrease in the p-ERK/total ERK ratio upon treatment would suggest inhibition of the MAPK/ERK pathway.

Data Presentation: Effect on ERK Phosphorylation

| Treatment | Time (h) | p-ERK/Total ERK Ratio (Fold Change vs. Control) |

| Vehicle Control (DMSO) | 24 | 1.0 |

| This compound (IC50) | 6 | [Insert Value] |

| 12 | [Insert Value] | |

| 24 | [Insert Value] |

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes: N-2-adamantyl-3,5-dimethylbenzamide in Antiviral Research

Introduction

N-2-adamantyl-3,5-dimethylbenzamide is a synthetic compound incorporating an adamantyl group, a structural motif present in several established antiviral drugs. Adamantane derivatives have historically been utilized in antiviral therapy, most notably for their activity against influenza A virus by targeting the M2 proton channel. This document outlines the application of this compound in antiviral assays, providing detailed protocols for evaluating its efficacy and mechanism of action against a range of viruses. The following protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antiviral agents.

Principle of Action (Hypothesized)

Based on its structural similarity to other adamantane-containing compounds, this compound is hypothesized to interfere with viral entry or replication processes. The bulky, lipophilic adamantyl cage may interact with viral ion channels or glycoproteins, or potentially modulate host cell signaling pathways that are essential for viral propagation. The dimethylbenzamide moiety may contribute to the compound's specificity and pharmacokinetic properties. Experimental validation of its precise mechanism of action is crucial and can be investigated using the protocols outlined below.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Prior to assessing antiviral activity, it is essential to determine the cytotoxicity of this compound to the host cells used in the antiviral assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

Materials:

-

This compound

-

Host cells (e.g., Vero, MDCK, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Protocol:

-

Seed 96-well plates with host cells at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), and cells with medium but no compound (untreated control).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay is a classic method to quantify the effect of an antiviral compound on the replication of a virus that forms plaques.

Materials:

-

Confluent monolayer of host cells in 6-well plates

-

Virus stock of known titer (e.g., Influenza, Herpes Simplex Virus)

-

This compound

-

Minimum Essential Medium (MEM)

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Protocol:

-

Grow a confluent monolayer of host cells in 6-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a mixture of 2X MEM and 1.2% agarose or methylcellulose containing the respective concentrations of the compound.

-

Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

-

Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet solution.

-

Count the number of plaques in each well.

-

Calculate the 50% inhibitory concentration (IC50) which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Viral Yield Reduction Assay

This assay measures the production of new infectious virus particles in the presence of the antiviral compound.

Materials:

-

Host cells in 24-well plates

-

Virus stock

-

This compound

-

Appropriate culture medium

Protocol:

-

Seed host cells in 24-well plates and grow to 90-95% confluency.

-

Treat the cells with different concentrations of this compound.

-

Infect the cells with the virus at a specific MOI (e.g., 0.01).

-

After 24-48 hours of incubation, harvest the cell culture supernatant.

-

Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

The reduction in viral yield in the presence of the compound is used to determine its antiviral activity. Calculate the EC50, the concentration at which the viral yield is reduced by 50%.

Data Presentation

Table 1: Cytotoxicity and Antiviral Activity of this compound

| Virus | Host Cell | Assay Type | CC50 (µM) | IC50/EC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Influenza A (H1N1) | MDCK | Plaque Reduction | >100 | 8.5 | >11.8 |

| Herpes Simplex Virus 1 | Vero | Viral Yield Reduction | >100 | 22.3 | >4.5 |

| Respiratory Syncytial Virus | A549 | Viral Yield Reduction | >100 | 45.1 | >2.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow and Signaling Pathways

Caption: Workflow for antiviral evaluation of this compound.

Application Notes and Protocols for N-2-adamantyl-3,5-dimethylbenzamide in Neuroscience Research

A comprehensive search of available scientific literature and databases has revealed no specific information, quantitative data, or established experimental protocols for the application of N-2-adamantyl-3,5-dimethylbenzamide in neuroscience research.

While the adamantane moiety is a recognized pharmacophore in medicinal chemistry, contributing to the lipophilicity and target-binding properties of various neurologically active compounds, and benzamide derivatives have been explored for a range of central nervous system targets, the specific combination represented by this compound does not appear in the currently indexed scientific literature within the field of neuroscience.

Therefore, it is not possible to provide detailed application notes, quantitative data, experimental protocols, or visualizations for this specific compound as requested.

General Considerations for Related Compound Classes in Neuroscience Research

Although no data exists for this compound, researchers interested in exploring novel compounds with potential neurological activity may consider the broader classes of molecules it belongs to: adamantane derivatives and benzamides. Furthermore, a key area of interest in neuroscience and drug development is the modulation of the nitric oxide (NO) signaling pathway, particularly through the activation of soluble guanylate cyclase (sGC).

Soluble Guanylate Cyclase (sGC) Activation: A Potential Avenue for Neuroscience Research

Soluble guanylate cyclase is a critical enzyme in the NO signaling pathway. Its activation leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in numerous physiological processes in the nervous system, including:

-

Neurotransmission: Modulation of neurotransmitter release.

-

Synaptic Plasticity: Involvement in long-term potentiation and depression, which are cellular mechanisms underlying learning and memory.

-

Neuroprotection: Protection against neuronal damage and cell death.

-

Cerebral Blood Flow: Regulation of vascular tone in the brain.

Dysregulation of the NO-sGC-cGMP pathway has been implicated in various neurological and psychiatric disorders, making sGC an attractive therapeutic target.

There are two main classes of compounds that directly modulate sGC activity:

-

sGC Stimulators: These compounds, such as riociguat, sensitize sGC to endogenous NO, thereby amplifying the signaling cascade. Their action is dependent on the presence of the heme group in sGC.

-

sGC Activators: These compounds, such as cinaciguat, activate sGC independently of NO and can even activate the oxidized, heme-free form of the enzyme that is prevalent in disease states associated with oxidative stress.

The potential therapeutic applications of sGC modulators in neuroscience are broad and are being investigated for conditions like Alzheimer's disease, Parkinson's disease, stroke, and cognitive impairment.

Hypothetical Experimental Workflow for a Novel sGC Modulator

Should a novel compound like this compound be synthesized and hypothesized to act as an sGC modulator, a typical preclinical experimental workflow to characterize its activity in a neuroscience context would involve the following stages:

Application Notes and Protocols for N-2-adamantyl-3,5-dimethylbenzamide and Related Compounds

Disclaimer: Direct experimental data for the specific compound N-2-adamantyl-3,5-dimethylbenzamide is not currently available in the public scientific literature. The following application notes and protocols are based on established knowledge of structurally related N-adamantyl benzamides and 3,5-dimethylbenzamide derivatives. The provided data and methodologies are illustrative and should be adapted based on experimental findings for the specific compound.

Introduction

The adamantane moiety is a key pharmacophore in medicinal chemistry, known for its ability to enhance the therapeutic properties of drug candidates.[1][2] Its rigid, lipophilic structure can improve metabolic stability, increase plasma half-life, and facilitate passage through biological membranes like the blood-brain barrier.[2][3] When incorporated into a benzamide scaffold, particularly one with a 3,5-dimethyl substitution pattern, the resulting N-adamantyl-dimethylbenzamide structure holds potential for a range of therapeutic applications. Benzamide derivatives themselves have been explored for various pharmacological activities, including as antidiabetic and antimicrobial agents.[4][5]

This document provides an overview of the potential therapeutic applications, synthetic approaches, and experimental protocols for the evaluation of this compound and similar compounds.

Potential Therapeutic Applications

Based on the known activities of adamantane and benzamide derivatives, this compound could be investigated for the following therapeutic areas:

-

Antiviral Activity: Adamantane derivatives, such as amantadine and rimantadine, have been used as antiviral agents.[1] The adamantyl group in the target compound may confer activity against various viruses.

-

Neurodegenerative Diseases: The ability of the adamantane structure to cross the blood-brain barrier makes it a valuable component for drugs targeting the central nervous system (CNS).[2] Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease.[1]

-

Metabolic Disorders: Certain benzamide derivatives have been investigated as glucokinase activators for the treatment of type 2 diabetes.[4]

-

Antimicrobial and Antifungal Activity: Various amide and adamantane derivatives have demonstrated antimicrobial and antifungal properties.[5]

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for a compound like this compound, based on trends observed for related molecules. These tables are intended to serve as a template for organizing experimental results.

Table 1: In Vitro Biological Activity

| Assay Type | Target | IC50 / EC50 (µM) |

| Antiviral Assay (e.g., Plaque Reduction) | Influenza A Virus | 5.2 |

| Neuronal Protection Assay | NMDA Receptor | 10.8 |

| Glucokinase Activation Assay | Glucokinase | 2.5 |

| Antimicrobial Assay (MIC) | Staphylococcus aureus | 12.5 |

Table 2: Pharmacokinetic Properties

| Parameter | Value |

| Solubility (PBS, pH 7.4) | 25 µg/mL |

| LogP | 3.8 |

| Plasma Protein Binding | 92% |

| In vitro Metabolic Stability (t½, human liver microsomes) | 120 min |

| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N-adamantyl amides via the Ritter reaction.[6][7]

Materials:

-

2-Adamantanol

-

3,5-Dimethylbenzonitrile

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 2-adamantanol (1.0 eq) and 3,5-dimethylbenzonitrile (1.2 eq) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Collect the fractions containing the desired product and concentrate to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiviral Plaque Reduction Assay

This protocol outlines a method to assess the antiviral activity of the compound against an enveloped virus like Influenza A.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza A virus stock

-

This compound stock solution (in DMSO)

-

Agarose overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed MDCK cells in 6-well plates and grow to 90-100% confluency.

-

Wash the cell monolayers with serum-free DMEM.

-

Prepare serial dilutions of the virus in serum-free DMEM and infect the cells for 1 hour at 37 °C.

-

Prepare serial dilutions of the test compound in the agarose overlay medium.

-

After the infection period, remove the virus inoculum and wash the cells.

-

Add the agarose overlay medium containing the different concentrations of the compound to the respective wells.

-

Incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 10% formalin and then stain with crystal violet solution.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.

Visualizations

Signaling Pathway

Experimental Workflow

Structure-Activity Relationship

References

- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. Adamantane-containing drug delivery systems | Semantic Scholar [semanticscholar.org]

- 4. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory Synthesis of N-2-Adamantyl-3,5-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of N-2-adamantyl-3,5-dimethylbenzamide, a novel amide derivative incorporating the bulky, lipophilic adamantane moiety. The adamantane cage is a significant pharmacophore known to enhance the therapeutic properties of various drugs.[1] This protocol details a robust two-step synthetic pathway, commencing with the preparation of the requisite acid chloride, followed by a Schotten-Baumann acylation. These procedures are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Introduction